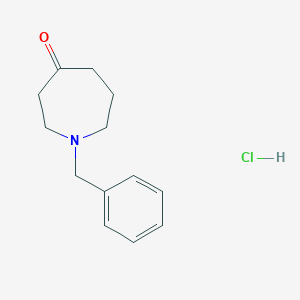

1-Benzylazepan-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Benzylazepan-4-one hydrochloride involves the hydrochlorination of 4-benzylaniline in chlorobenzene, a process examined through spectroscopic and computational analysis. This method highlights the transformation of 4-benzylaniline to its hydrochloride form, utilizing solvation dynamics of gaseous HCl in the solvent for effective synthesis (Gibson et al., 2009).

Molecular Structure Analysis

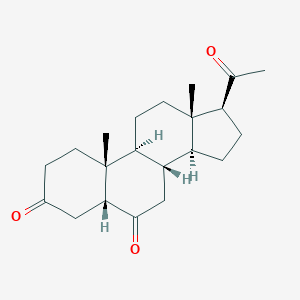

The molecular structure of 1-Benzylazepan-4-one hydrochloride is characterized by techniques such as FTIR, (1)H NMR spectroscopy, and X-ray diffraction. These analyses provide detailed insights into the lattice energies and specific intermolecular interactions, contributing to its solubility and stability characteristics (Gibson et al., 2009).

Chemical Reactions and Properties

The compound's synthesis process reveals its susceptibility to chemical reactions such as N-benzylation and regioselective ring-opening, followed by intramolecular nucleophilic displacement. These reactions are essential for creating a functionalized scaffold ready for further chemical manipulations, demonstrating its reactive nature and potential for diverse chemical applications (Wang et al., 2008).

Physical Properties Analysis

The physical properties of 1-Benzylazepan-4-one hydrochloride, such as solubility and lattice energies, are closely linked to its molecular structure and the specific intermolecular interactions within its crystal lattice. The structural analysis through spectroscopic methods and computational approaches provides a comprehensive understanding of these properties (Gibson et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-Benzylazepan-4-one hydrochloride, including its reactivity in synthetic procedures and interactions with various reagents, are foundational to its applications in synthetic and medicinal chemistry. The compound's ability to undergo diverse chemical reactions makes it a valuable entity for constructing complex molecular architectures (Wang et al., 2008).

Applications De Recherche Scientifique

Structural and Spectroscopic Investigation

The hydrochlorination of 4-benzylaniline in chlorobenzene to produce 4-benzylaniline hydrochloride was examined through spectroscopic and computational analysis. This research focused on the solvation of gaseous HCl in the solvent and characterized the reagent and product using FTIR, (1)H NMR spectroscopy, X-ray diffraction, and evaluated the lattice energies through the PIXEL method. The study revealed a strong Fermi resonance interaction in the hydrochloride salt's infrared spectrum, distinguishing it from the starting material. This work provides insights into specific intermolecular interactions and solubility measurements E. Gibson et al., 2009.

Pharmacological Study of Derivatives

Another research explored the pharmacological properties of molecules derived from 4-phenyl-1,5-benzodiazepin-2-one, aiming to understand their psychotropic effects on the central nervous system (CNS). This study, which followed OECD guidelines, found that while 4-phenyl-1,5-benzodiazepin-2-one did not exhibit sedative effects at therapeutic doses, its long-chain derivatives did. These findings could have implications for developing new CNS-active drugs Terence Nguema Ongone et al., 2018.

Synthesis and Chemical Characterization

The chemical synthesis and characterization of various derivatives related to 1-Benzylazepan-4-one hydrochloride were also a focus of several studies. These include the development of novel synthesis methods, understanding the reaction mechanisms, and investigating the compounds' structural properties through spectroscopic methods. These studies contribute to the broader field of synthetic and medicinal chemistry by offering new routes for synthesizing complex molecules and elucidating their structural and physical properties Jinyao Wang et al., 2008; S. Bagal et al., 2010.

Medicinal Chemistry Applications

1,4-Benzodiazepin-2-ones, closely related to the chemical structure of interest, have been extensively used in medicinal chemistry beyond traditional CNS treatments. They serve as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. This highlights the versatility of the benzodiazepine scaffold in drug design and the potential for derivatives of 1-Benzylazepan-4-one hydrochloride to be applied in various therapeutic areas J. Spencer et al., 2010.

Propriétés

IUPAC Name |

1-benzylazepan-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIICJDDSIMWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

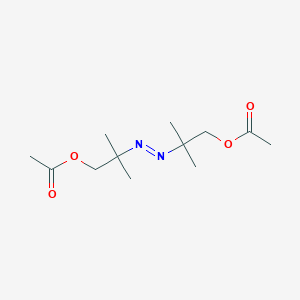

C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517342 |

Source

|

| Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepan-4-one hydrochloride | |

CAS RN |

1208-76-0 |

Source

|

| Record name | 4H-Azepin-4-one, hexahydro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.